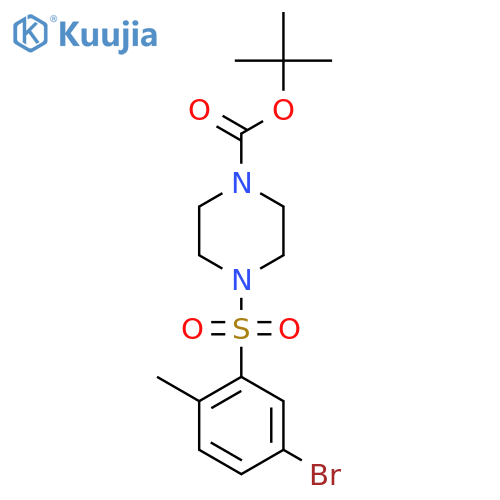

Cas no 1288209-78-8 (Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate)

1288209-78-8 structure

商品名:Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate

CAS番号:1288209-78-8

MF:C16H23BrN2O4S

メガワット:419.333822488785

CID:4693006

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate

- AM87520

- t-Butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate

- Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate

-

- インチ: 1S/C16H23BrN2O4S/c1-12-5-6-13(17)11-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3

- InChIKey: GKVIPQTVJOFWSC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C)=C(C=1)S(N1CCN(C(=O)OC(C)(C)C)CC1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 547

- トポロジー分子極性表面積: 75.3

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1793759-1g |

tert-butyl 4-((5-bromo-2-methylphenyl)sulfonyl)piperazine-1-carboxylate |

1288209-78-8 | 98% | 1g |

¥9303.00 | 2024-08-09 |

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

1288209-78-8 (Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate) 関連製品

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 42464-96-0(NNMTi)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬